Oleanolic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

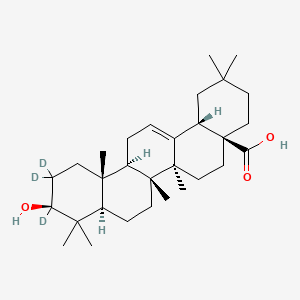

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

459.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |

InChI Key |

MIJYXULNPSFWEK-MNSGBSGKSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C)([2H])[2H])O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Oleanolic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Oleanolic Acid-d3, a deuterated analog of the naturally occurring pentacyclic triterpenoid, Oleanolic Acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Quantitative Data on Isotopic and Chemical Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the molecule that contains the deuterium (B1214612) isotopes at the specified positions. This is distinct from chemical purity, which refers to the absence of other chemical entities. For this compound, the deuterium atoms are typically introduced at specific, stable positions on the molecule.

The following table summarizes the available data on the isotopic and chemical purity of commercially available this compound.

| Parameter | Value | Supplier/Batch | Method of Determination |

| Isotopic Enrichment | 98.0% | MedchemExpress / M002219 | Not specified, likely Mass Spectrometry or NMR |

| Chemical Purity | 98.78% | MedchemExpress / M002219 | High-Performance Liquid Chromatography (HPLC) |

Table 1: Summary of Isotopic and Chemical Purity for this compound.[1]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between the deuterated and non-deuterated species.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common method for generating ions of the analyte.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer is calibrated to ensure high mass accuracy.

-

Data Acquisition: The mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition). For this compound, one would expect to see a primary peak corresponding to the [M+H]+ of the d3 species and smaller peaks corresponding to the d0, d1, and d2 species.

-

Data Analysis: The isotopic purity is calculated by comparing the peak intensities of the different isotopologues. The relative abundance of the d3 species compared to the sum of all related isotopic peaks gives the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can be used to determine the level of deuteration at specific sites in a molecule.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard with a known concentration may be added for quantitative analysis (qNMR).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated is a primary indicator of successful deuteration. The residual proton signals in these positions can be integrated and compared to the integrals of protons at non-deuterated positions to estimate the isotopic purity.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals. The presence of signals at the expected chemical shifts confirms the location of the deuterium labels.

-

Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated site to the integral of a signal from a non-deuterated proton in the molecule.

Signaling Pathway of Oleanolic Acid

Oleanolic acid has been shown to exert its biological effects, including its anti-inflammatory and anti-cancer properties, through the modulation of various cellular signaling pathways. One of the key pathways affected by Oleanolic Acid is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.

Figure 1: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates how Oleanolic Acid can inhibit the PI3K/Akt/mTOR signaling cascade. By inhibiting PI3K, Oleanolic Acid prevents the phosphorylation of Akt and the subsequent activation of mTOR, leading to a reduction in cell growth and proliferation. This mechanism is a key area of interest for researchers studying the therapeutic potential of Oleanolic Acid and its analogs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Characterization of Oleanolic Acid-d3

This guide provides a comprehensive overview of a proposed synthesis and detailed characterization of this compound, a deuterated analog of the naturally occurring pentacyclic triterpenoid, Oleanolic Acid. Deuterated compounds are valuable tools in drug discovery and development, often used as internal standards in pharmacokinetic studies or to investigate metabolic pathways.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available Oleanolic Acid. The proposed synthetic route focuses on the selective introduction of three deuterium (B1214612) atoms at a chemically stable position. A plausible strategy involves the oxidation of the C-3 hydroxyl group to a ketone, followed by deuteration of the adjacent C-2 position and subsequent reduction of the ketone with a deuterated reducing agent.

Experimental Protocol: Synthesis

Step 1: Acetylation of Oleanolic Acid

-

Objective: To protect the C-28 carboxylic acid to prevent side reactions.

-

Procedure: Oleanolic acid is dissolved in pyridine, and acetic anhydride (B1165640) is added. The reaction mixture is stirred overnight at room temperature. The product, acetyl oleanolic acid, is isolated by precipitation in ice-cold water and purified by recrystallization.[1]

Step 2: Oxidation of 3-acetyl Oleanolic Acid

-

Objective: To oxidize the C-3 hydroxyl group to a ketone.

-

Procedure: Acetyl oleanolic acid is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), is added, and the mixture is stirred until the reaction is complete (monitored by TLC). The crude product is purified by column chromatography.

Step 3: Deuteration of the A-ring

-

Objective: To introduce three deuterium atoms at the C-2 position.

-

Procedure: The 3-keto-acetyl oleanolic acid is dissolved in a deuterated solvent system, such as MeOD, with the presence of a base like NaOMe. The mixture is heated to facilitate the enolization and deuterium exchange at the α-carbon (C-2). This step is repeated multiple times to ensure high isotopic enrichment.

Step 4: Reduction of the 3-keto group

-

Objective: To reduce the C-3 ketone back to a hydroxyl group using a deuterated reducing agent.

-

Procedure: The deuterated 3-keto-acetyl oleanolic acid is dissolved in a suitable solvent and cooled in an ice bath. A deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is added portion-wise. The reaction is quenched, and the product is extracted and purified.

Step 5: Deprotection of the C-28 carboxylic acid

-

Objective: To remove the acetyl protecting group.

-

Procedure: The resulting deuterated acetyl oleanolic acid is subjected to basic hydrolysis using a reagent like potassium carbonate in methanol (B129727) to yield the final product, this compound.

Below is a DOT script for a Graphviz diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The successful synthesis of this compound requires rigorous characterization to confirm its structure, purity, and isotopic enrichment. The following techniques are essential for this purpose.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile (B52724), at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is infused directly into the mass spectrometer or analyzed via LC-MS. Data is acquired in both positive and negative ion modes.

Expected Data:

The mass spectrum of this compound is expected to show a molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) that is 3 m/z units higher than that of unlabeled Oleanolic Acid (C₃₀H₄₈O₃, MW: 456.7 g/mol ).

| Compound | Molecular Formula | Exact Mass | Observed [M-H]⁻ (m/z) |

| Oleanolic Acid | C₃₀H₄₈O₃ | 456.3603 | 455.3525 |

| This compound | C₃₀H₄₅D₃O₃ | 459.3792 | 458.3714 |

Table 1: Expected Mass Spectrometry Data for Oleanolic Acid and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of deuterium incorporation.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as CDCl₃ or Pyridine-d₅.

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

Expected Data:

The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Oleanolic Acid, with the notable absence of the proton signals at the C-2 position. The ¹³C NMR spectrum should show a signal for the C-2 carbon that is significantly attenuated and may appear as a multiplet due to C-D coupling.

| Proton | Oleanolic Acid (δ, ppm)[2] | This compound (Expected δ, ppm) |

| H-3 | 3.23 (dd) | ~3.23 (d) |

| H-12 | 5.27 (t) | 5.27 (t) |

| H-18 | 2.82 (dd) | 2.82 (dd) |

| Methyls | 0.75, 0.77, 0.90, 0.91, 0.93, 0.98, 1.13 | 0.75, 0.77, 0.90, 0.91, 0.93, 0.98, 1.13 |

Table 2: Comparison of ¹H NMR Chemical Shifts for Oleanolic Acid and Expected Shifts for this compound.

| Carbon | Oleanolic Acid (δ, ppm)[2] | This compound (Expected δ, ppm) |

| C-3 | 78.1 | ~78.1 |

| C-12 | 122.6 | 122.6 |

| C-13 | 144.8 | 144.8 |

| C-28 | 180.2 | 180.2 |

Table 3: Comparison of ¹³C NMR Chemical Shifts for Oleanolic Acid and Expected Shifts for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used.[3]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase.[4]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for triterpenoids.

Expected Data:

A single major peak should be observed, and the purity is typically calculated from the peak area percentage.

| Parameter | Specification |

| Purity | ≥98% |

| Isotopic Enrichment | ≥98% |

Table 4: Quality Specifications for this compound.

Application in Research: A Hypothetical Signaling Pathway

Oleanolic Acid exhibits a wide range of biological activities, including anti-inflammatory and anti-cancer effects. This compound can be a valuable tool to study its mechanism of action. For instance, it can be used in studies to trace the metabolic fate of Oleanolic Acid and its effect on specific signaling pathways.

Below is a DOT script for a Graphviz diagram representing a hypothetical signaling pathway that could be investigated using this compound.

Caption: Hypothetical signaling pathway of Oleanolic Acid.

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed methods are based on established chemical principles and analytical techniques commonly used for triterpenoids. Researchers can adapt and optimize these protocols for their specific needs in drug metabolism and pharmacokinetic studies.

References

Oleanolic Acid-d3: A Technical Guide for Researchers

Oleanolic Acid-d3 is the deuterated form of Oleanolic Acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for quantification in techniques such as mass spectrometry. This guide provides a comprehensive overview of its chemical and physical properties, along with insights into the signaling pathways influenced by its non-deuterated counterpart, Oleanolic Acid.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (3β)-3-Hydroxyolean-12-en-28-oic-2,2,3-d3 acid | [1] |

| Synonyms | Oleanic acid-d3; Caryophyllin-d3 | [2] |

| Molecular Formula | C₃₀H₄₅D₃O₃ | [2][3] |

| Molecular Weight | 459.72 g/mol | [1] |

| CAS Number | 946530-77-4 | |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C (for non-deuterated Oleanolic Acid) | |

| Solubility (for non-deuterated Oleanolic Acid) | Soluble in Dimethylformamide (approx. 30 mg/ml), Ethanol (approx. 5 mg/ml), and DMSO (approx. 3 mg/ml). Sparingly soluble in aqueous buffers. |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods. Its chemical properties are nearly identical to Oleanolic Acid, but its increased mass allows it to be distinguished in mass spectrometry analyses.

General Workflow for Quantitative Analysis using LC-MS/MS:

A typical experimental workflow for using this compound as an internal standard in a biological matrix (e.g., plasma, tissue homogenate) would involve the following steps:

Methodology Details:

-

Sample Preparation: The precise method for sample preparation will depend on the biological matrix. A common technique is protein precipitation with a cold organic solvent like acetonitrile (B52724), followed by centrifugation to remove solid debris. A known concentration of this compound is spiked into the sample prior to precipitation to account for any sample loss during processing.

-

Liquid Chromatography (LC): A reverse-phase C18 column is often used for the separation of Oleanolic Acid. The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both often containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is a common method for the analysis of Oleanolic Acid. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for both Oleanolic Acid and this compound.

Signaling Pathways of Oleanolic Acid

Oleanolic Acid has been shown to modulate a variety of signaling pathways, which are central to its observed anti-inflammatory, antioxidant, and anti-cancer effects.

1. PI3K/Akt/mTOR Signaling Pathway:

Oleanolic acid is known to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and plays a role in aging. By inhibiting this pathway, oleanolic acid can suppress cell proliferation and induce apoptosis.

2. MAPK Signaling Pathways (ERK, JNK, p38):

Oleanolic acid can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. The specific effect can be cell-type dependent, but it often leads to the induction of apoptosis in cancer cells and the regulation of inflammatory responses.

3. Nrf2 Antioxidant Response Pathway:

Oleanolic acid is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes, protecting cells from oxidative stress.

References

Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of Oleanolic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Oleanolic Acid-d3, a deuterated isotopologue of the pharmacologically significant pentacyclic triterpenoid, Oleanolic Acid. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document details the characteristic fragmentation patterns, enabling precise identification and quantification in complex biological matrices.

Introduction

Oleanolic acid, a naturally occurring pentacyclic triterpenoid, is the subject of extensive research due to its diverse therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The use of stable isotope-labeled internal standards, such as this compound, is paramount for accurate quantification in pharmacokinetic and metabolic studies. Understanding the fragmentation pattern of this compound under mass spectrometric analysis is crucial for developing robust and reliable bioanalytical methods. This guide elucidates the key fragmentation pathways observed, primarily through electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound is predicted based on the well-documented fragmentation of its non-deuterated counterpart. The three deuterium (B1214612) atoms are typically located on one of the methyl groups, often at the C-29 or C-30 position. This substitution results in a 3 Dalton (Da) mass shift in the precursor ion and any fragment ions that retain this deuterated methyl group.

Ionization and Precursor Ions

In positive ion mode ESI, oleanolic acid readily forms a protonated molecule [M+H]⁺. For this compound, this corresponds to a precursor ion at m/z 459.4. In negative ion mode, a deprotonated molecule [M-H]⁻ is observed at m/z 457.4.

Key Fragmentation Pathways

The fragmentation of the oleanane (B1240867) skeleton is characterized by several key bond cleavages, most notably the retro-Diels-Alder (RDA) reaction in the C-ring, as well as losses of small neutral molecules like water (H₂O) and formic acid (HCOOH).

Table 1: Predicted Major Fragment Ions of Oleanolic Acid and this compound in Positive Ion Mode ESI-MS/MS.

| Fragment Ion | Proposed Structure/Origin | Oleanolic Acid m/z | This compound m/z | Mass Shift (Da) |

| [M+H-H₂O]⁺ | Loss of a water molecule | 439.4 | 442.4 | +3 |

| [M+H-HCOOH]⁺ | Loss of formic acid | 411.4 | 414.4 | +3 |

| RDA Fragment | Retro-Diels-Alder cleavage of C-ring | 248.2 | 248.2 | 0 |

| [RDA-H₂O]⁺ | Loss of water from RDA fragment | 230.2 | 230.2 | 0 |

| Fragment A | Cleavage of C-ring | 203.2 | 203.2 | 0 |

Table 2: Predicted Major Fragment Ions of Oleanolic Acid and this compound in Negative Ion Mode ESI-MS/MS.

| Fragment Ion | Proposed Structure/Origin | Oleanolic Acid m/z | This compound m/z | Mass Shift (Da) |

| [M-H-H₂O]⁻ | Loss of a water molecule | 437.4 | 440.4 | +3 |

| [M-H-CO₂]⁻ | Loss of carbon dioxide | 409.4 | 412.4 | +3 |

The following diagram illustrates the primary fragmentation pathway of this compound in positive ion mode.

Experimental Protocols

The following provides a general methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a different isotopologue of oleanolic acid or a structural analog).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.

-

Gradient Program: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Positive Mode):

-

This compound: m/z 459.4 → 442.4 (Quantifier), m/z 459.4 → 248.2 (Qualifier).

-

Oleanolic Acid: m/z 456.4 → 439.4 (Quantifier), m/z 456.4 → 248.2 (Qualifier).

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Collision Gas: Argon.

-

The following diagram outlines the general experimental workflow.

Technical Guide to Oleanolic Acid-d3: Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for Oleanolic Acid-d3 (CAS No. 946530-77-4). This compound is the deuterated form of Oleanolic Acid, a naturally occurring pentacyclic triterpenoid. It is commonly used as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, due to its chemical similarity to the parent compound and distinct mass.[1] Understanding the quality control parameters outlined in a CoA is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

Summary of Quantitative Specifications

The following table summarizes the key analytical data and physical properties for a representative batch of this compound.

| Parameter | Specification / Property | Method | Details |

| Chemical Name | Olean-12-en-28-oic-2,2,3-d3 acid, 3-hydroxy-, (3β)- | N/A | |

| Molecular Formula | C₃₀H₄₅D₃O₃ | N/A | |

| Molecular Weight | 459.72 g/mol | N/A | |

| Appearance | White to off-white solid | Visual Inspection | |

| Purity | ≥ 98.0% (e.g., 98.78%)[2] | High-Performance Liquid Chromatography (HPLC) | Ensures the absence of chemical impurities. |

| Isotopic Enrichment | ≥ 98.0%[2] | Mass Spectrometry (MS) | Confirms the percentage of molecules containing the deuterium (B1214612) labels. |

| ¹H NMR Spectrum | Consistent with structure[2] | Nuclear Magnetic Resonance (NMR) | Verifies the molecular structure and the position of non-deuterated protons. |

| MS Spectrum | Consistent with structure[2] | Mass Spectrometry (MS) | Confirms the molecular weight and isotopic distribution. |

Experimental Protocols

While a specific Certificate of Analysis provides the results, it often omits detailed experimental parameters. The following sections describe representative methodologies for the key analyses performed on Oleanolic Acid and its deuterated analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the most common method for determining the purity of Oleanolic Acid.[3] A reversed-phase (RP-HPLC) method is typically employed.

-

Objective: To separate this compound from any non-deuterated and other chemical impurities and quantify its purity based on peak area.

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.

-

Example Protocol:

-

Column: Kromasil C18 (150 x 4.6 mm, 10 μm) or equivalent.[4]

-

Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 0.03 M, pH 3.0) in a 90:10 v/v ratio.[4]

-

Detection: UV detector set to a wavelength of approximately 210-222 nm.[4][5]

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. Purity is calculated by comparing the peak area of the analyte to the total area of all observed peaks.

-

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic enrichment).

-

Objective: To verify the mass of the deuterated compound and ensure a low abundance of unlabeled (d0) molecules.

-

Instrumentation: A mass spectrometer, often coupled with an LC system (LC-MS). Electrospray ionization (ESI) is a common technique.

-

Example Protocol:

-

Ionization Mode: ESI in negative ion mode is often preferred, looking for the deprotonated molecule [M-H]⁻.[6]

-

Analysis: The sample is infused into the mass spectrometer. For this compound (MW 459.72), the primary ion of interest would be at m/z 458.7 [M-H]⁻.

-

Isotopic Enrichment Calculation: The relative intensities of the ion peak for the deuterated standard (m/z 458.7) and the corresponding ion peak for any residual unlabeled Oleanolic Acid (m/z 455.4) are compared to calculate the isotopic purity.[6][7] An isotopic enrichment of ≥98% is a common requirement for deuterated standards.[8]

-

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. For a deuterated standard, it also helps to confirm the location of the deuterium labels by observing the absence of specific proton signals.

-

Objective: To verify that the overall molecular structure is correct and that deuteration has occurred at the intended positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Example Protocol:

-

Solvent: A deuterated solvent such as Pyridine-d5 or DMSO-d6 is used to dissolve the sample.[9][10]

-

Analysis: The ¹H NMR spectrum is acquired. For Oleanolic Acid, a characteristic signal is an olefinic proton at approximately δ 5.4 ppm.[3] The spectrum is compared to a reference spectrum of unlabeled Oleanolic Acid. In this compound, where deuterium atoms are at the 2, 2, and 3 positions, the corresponding proton signals that would appear in the standard compound will be absent or significantly diminished, confirming the location of the labels.

-

Quality Control Workflow and Logic

The following diagrams illustrate the typical workflow for analyzing a batch of this compound and the decision-making process for its release.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]

- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrpub.org [hrpub.org]

- 6. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. akjournals.com [akjournals.com]

- 10. mdpi.com [mdpi.com]

Commercial Availability and Technical Guide for Oleanolic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical applications of Oleanolic Acid-d3. This deuterated analog of oleanolic acid serves as a critical internal standard for the accurate quantification of its parent compound in complex biological matrices.

Commercial Sources and Availability

This compound is available from several specialized chemical suppliers who provide deuterated compounds for research purposes. The products are typically intended for use as internal standards in analytical applications, such as liquid chromatography-mass spectrometry (LC-MS). Below is a summary of commercially available this compound.

| Supplier | Product Name | CAS Number | Purity | Isotopic Purity | Available Quantities |

| MedChemExpress | This compound | 946530-77-4 | 98.78% | 98.0% | 1 mg, 5 mg |

| LGC Standards (distributor for Toronto Research Chemicals) | This compound | 946530-77-4 | >95% | 98.0% | 5 mg |

| Mithridion | This compound 3-O-Glucuronide | Not specified | Not specified | Not specified | 100 mg |

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₅D₃O₃ |

| Molecular Weight | 459.72 g/mol |

| Appearance | White to Off-White Solid |

| Storage Conditions | -20°C for long-term storage |

Application: Internal Standard for LC-MS/MS Quantification

The primary application of this compound is as an internal standard (IS) for the quantification of oleanolic acid in biological samples by LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.

Representative Experimental Protocol: Quantification of Oleanolic Acid in Human Plasma

This protocol is a synthesized representation based on established methodologies for the analysis of oleanolic acid in biological matrices.

1. Materials and Reagents:

-

Oleanolic Acid analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

-

Prepare stock solutions of oleanolic acid and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of oleanolic acid by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 20% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

Oleanolic Acid: Precursor ion (m/z) 455.4 → Product ion (m/z) 407.4

-

This compound: Precursor ion (m/z) 458.4 → Product ion (m/z) 410.4

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of oleanolic acid to this compound against the concentration of the oleanolic acid standards.

-

Determine the concentration of oleanolic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Signaling Pathways Modulated by Oleanolic Acid

Oleanolic acid, the parent compound of this compound, is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. The deuterated form is an invaluable tool for studying the pharmacokinetics and pharmacodynamics of oleanolic acid in relation to these pathways.

PI3K/Akt/mTOR Signaling Pathway

Oleanolic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and other diseases.

Nrf2 Antioxidant Response Pathway

Oleanolic acid can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.

NF-κB Inflammatory Pathway

Oleanolic acid can suppress the NF-κB signaling pathway, which plays a central role in inflammation.

An In-depth Technical Guide on the Deuterium Labeling Position in Oleanolic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled Oleanolic Acid-d3, with a specific focus on the precise location of the deuterium (B1214612) atoms. This information is critical for researchers utilizing this stable isotope-labeled compound in various applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative mass spectrometry.

Introduction to Deuterium Labeling in Drug Development

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has become an invaluable tool in pharmaceutical research and development. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can significantly alter the metabolic fate of a drug molecule. By strategically introducing deuterium at sites of metabolism, researchers can potentially slow down drug clearance, improve pharmacokinetic profiles, and reduce the formation of toxic metabolites. Furthermore, deuterated compounds serve as excellent internal standards for bioanalytical assays due to their similar chemical properties to the parent drug but distinct mass, allowing for precise quantification.

Oleanolic Acid: A Promising Natural Product

Oleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants. It has garnered significant attention from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects. As research into the therapeutic potential of oleanolic acid progresses, the need for reliable analytical tools to study its absorption, distribution, metabolism, and excretion (ADME) properties has grown. This compound fulfills this need as a stable isotope-labeled internal standard.

Elucidation of the Deuterium Labeling Position in this compound

The commercially available this compound, identified by the CAS number 946530-77-4, is specifically labeled with three deuterium atoms on the A-ring of the triterpenoid structure. The systematic IUPAC name for this compound is Olean-12-en-28-oic-2,2,3-d3 acid, 3-hydroxy-, (3β) .

This nomenclature definitively places the deuterium atoms at the following positions:

-

Two deuterium atoms at the C-2 position.

-

One deuterium atom at the C-3 position.

This specific labeling pattern is crucial for interpreting mass spectrometry data and understanding the fragmentation patterns of the molecule.

Structural Representation

The following diagram illustrates the chemical structure of oleanolic acid with the deuterium labeling positions in this compound clearly highlighted.

Caption: Chemical structure of Oleanolic Acid with deuterium labeling at C-2 and C-3.

Data Presentation: Spectroscopic Data of Unlabeled Oleanolic Acid

While specific quantitative data for this compound is not publicly available, the following tables summarize the characteristic NMR and mass spectrometry data for unlabeled oleanolic acid, which serve as a reference for researchers working with its deuterated analog. The presence of deuterium in this compound would lead to predictable changes in these spectra, such as the absence of proton signals at the C-2 and C-3 positions in ¹H NMR and a mass shift in mass spectrometry.

Table 1: ¹H NMR Spectral Data of Oleanolic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 3.20 | dd |

| H-12 | 5.28 | t |

| H-18 | 2.82 | dd |

| CH₃ (C-23) | 0.99 | s |

| CH₃ (C-24) | 0.79 | s |

| CH₃ (C-25) | 0.90 | s |

| CH₃ (C-26) | 0.82 | s |

| CH₃ (C-27) | 1.13 | s |

| CH₃ (C-29) | 0.92 | s |

| CH₃ (C-30) | 0.93 | s |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data of Oleanolic Acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | 79.0 |

| C-12 | 122.7 |

| C-13 | 143.7 |

| C-28 (COOH) | 183.4 |

Note: Only key characteristic peaks are listed.

Table 3: Mass Spectrometry Data of Oleanolic Acid

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI | 457.36 | 455.35 | 248, 203, 133 |

Note: For this compound, the molecular ion peaks would be shifted by approximately +3 Da.

Experimental Protocols: General Methodology for Deuterium Labeling

While the specific proprietary synthesis protocol for this compound is not publicly available, a general workflow for the introduction of deuterium at the C-2 and C-3 positions of oleanolic acid can be conceptualized. This typically involves the protection of other reactive functional groups, followed by a series of oxidation and reduction steps using deuterated reagents.

General Experimental Workflow for Deuterium Labeling

The following diagram outlines a plausible, generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Key Experimental Steps (Hypothetical Protocol)

-

Protection of the C-28 Carboxylic Acid: The carboxylic acid group at C-28 is typically protected to prevent its interference in subsequent reactions. This can be achieved by converting it to a methyl or other suitable ester.

-

Oxidation of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is oxidized to a ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

α-Deuteration of the C-2 Position: The resulting ketone at C-3 allows for the enolization of the α-protons at the C-2 position. In a basic medium with a deuterium source like deuterium oxide (D₂O), the α-protons can be exchanged for deuterium atoms. This step is typically repeated to ensure high levels of deuterium incorporation.

-

Stereoselective Reduction of the C-3 Ketone: The ketone at C-3 is then reduced back to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This step introduces the third deuterium atom at the C-3 position. The stereochemistry of this reduction is critical to ensure the formation of the natural 3β-hydroxy configuration.

-

Deprotection of the C-28 Carboxylic Acid: The protecting group on the C-28 carboxylic acid is removed, typically through hydrolysis, to yield the final this compound product.

-

Purification and Characterization: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure and isotopic purity are confirmed by NMR (¹H, ¹³C, and ²H) and mass spectrometry.

Conclusion

This technical guide has detailed the precise location of the three deuterium atoms in commercially available this compound as being at the C-2 (two deuteriums) and C-3 (one deuterium) positions. Understanding this specific labeling pattern is fundamental for researchers in drug development and related scientific fields who employ this stable isotope-labeled compound for quantitative bioanalysis and metabolic studies. The provided contextual spectroscopic data for unlabeled oleanolic acid and a generalized synthetic workflow offer a comprehensive resource for the effective utilization of this compound in advanced research applications.

Introduction to Oleanane Triterpenoids

An In-depth Technical Guide to the Biosynthesis of the Oleanane (B1240867) Skeleton

Oleanane triterpenoids are a large and structurally diverse class of natural products belonging to the pentacyclic triterpenoid (B12794562) family.[1][2] These compounds are synthesized from the cyclization of 2,3-oxidosqualene (B107256) and are widely distributed throughout the plant kingdom.[1][3] Oleanane derivatives exhibit a vast range of biological activities, including anti-inflammatory, anti-cancer, antiviral, and hepatoprotective effects, making them of significant interest to the pharmaceutical and drug development industries.[1] The core oleanane scaffold can be extensively modified with various functional groups, leading to thousands of unique molecules. A prominent example is oleanolic acid, which serves as a precursor to many other bioactive compounds. Understanding the intricate biosynthetic pathways that produce this chemical diversity is crucial for metabolic engineering and the development of novel therapeutics.

The Core Biosynthesis Pathway

The journey to the oleanane skeleton begins with the universal isoprenoid pathway, which generates the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In eukaryotes, this primarily occurs via the mevalonate (B85504) (MVA) pathway in the cytosol.

Key Stages of the Pathway:

-

Formation of Squalene (B77637): Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of IPP and DMAPP units, are joined head-to-head by squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.

-

Epoxidation: Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This molecule is a critical branch point, serving as the precursor for both sterol and triterpenoid biosynthesis.

-

Cyclization to β-amyrin: The first committed step in oleanane biosynthesis is the proton-initiated cyclization of 2,3-oxidosqualene into the pentacyclic structure, β-amyrin. This complex reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs), namely β-amyrin synthase (BAS).

-

Oxidative Modifications: Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily catalyzed by Cytochrome P450 monooxygenases (P450s), decorate the skeleton. A common and crucial modification is the three-step oxidation at the C-28 position of β-amyrin, which converts the methyl group into a carboxylic acid, yielding oleanolic acid. This multi-step oxidation is often catalyzed by a single P450 enzyme from the CYP716A subfamily.

-

Further Diversification: The oleanane skeleton can be further hydroxylated, oxidized, or glycosylated at various positions by other P450s and UDP-glycosyltransferases (UGTs), leading to a vast array of oleanane-type saponins (B1172615) with diverse biological functions.

Key Enzymes in Oleanane Biosynthesis

The structural diversity of oleanane triterpenoids is generated by the sequential action of two key enzyme families: oxidosqualene cyclases (OSCs) and cytochrome P450s (P450s).

-

β-Amyrin Synthase (BAS): This enzyme is the gatekeeper for oleanane biosynthesis, catalyzing the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic β-amyrin structure. Genes encoding BAS have been identified and characterized from numerous plant species.

-

Cytochrome P450 Monooxygenases (P450s): P450s are a large and versatile family of enzymes responsible for the extensive oxidative functionalization of the β-amyrin core. They introduce hydroxyl, carboxyl, or other groups at various positions on the triterpenoid skeleton, which is a major driver of chemical diversity. Specific subfamilies have been identified with conserved functions:

-

CYP716A Family: Members of this family are widely recognized as multifunctional C-28 oxidases. They catalyze the sequential three-step oxidation of the C-28 methyl group of β-amyrin (and related structures like α-amyrin and lupeol) to a carboxylic acid, forming oleanolic acid.

-

CYP714 and CYP72 Families: These families are often involved in hydroxylations at other positions, such as C-23, leading to the formation of derivatives like hederagenin.

-

Table 1: Key Cytochrome P450 Enzymes in Oleanane Skeleton Modification

| Enzyme | Gene Source | Substrate(s) | Product(s) | Function | Reference(s) |

| CYP716A12 | Medicago truncatula | β-amyrin, α-amyrin | Oleanolic acid, Ursolic acid | C-28 Oxidation | |

| CYP716A233 | Terminalia arjuna | β-amyrin, Erythrodiol | Oleanolic acid | C-28 Oxidation | |

| CYP716A432 | Terminalia arjuna | β-amyrin, Erythrodiol | Oleanolic acid | C-28 Oxidation | |

| CYP714E107a/b | Terminalia arjuna | Oleanolic acid | Hederagenin | C-23 Hydroxylation | |

| CYP716C88/89 | Terminalia arjuna | Oleanolic acid | Maslinic acid | C-2α Hydroxylation | |

| HhCYP72A1140 | Hedera helix | Oleanolic acid | Hederagenin | C-23 Hydroxylation |

Quantitative Data on Oleanane Production

Metabolic engineering in microbial and plant chassis has become a powerful strategy for producing high-value oleanane triterpenoids. Heterologous expression of key biosynthetic genes in organisms like Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana allows for controlled production and pathway elucidation.

Table 2: Production of Oleanane Triterpenoids in Engineered Systems

| Host Organism | Engineered Genes Expressed | Product(s) | Titer / Yield | Reference(s) |

| Saccharomyces cerevisiae | Overexpression of tHMG1, ERG1, ERG9; Inactivation of GAL1, GAL80 | Oleanolic acid | 606.9 ± 9.1 mg/L | |

| Nicotiana benthamiana | βAS, CYP716A233 | Oleanolic acid | ~12 µg/g Fresh Weight | |

| Nicotiana benthamiana | βAS, CYP716A432 | Oleanolic acid | ~10 µg/g Fresh Weight | |

| Nicotiana benthamiana | βAS, CYP716A233, CYP716C88 | Maslinic acid | ~2.5 µg/g Fresh Weight |

Experimental Protocols

The study of oleanane biosynthesis involves a range of molecular biology, metabolic engineering, and analytical chemistry techniques. Below are detailed protocols for key experimental procedures.

Protocol 5.1: Heterologous Expression in Saccharomyces cerevisiae

Objective: To functionally characterize oleanane biosynthesis genes (e.g., BAS, P450s) and produce specific triterpenoids in a yeast system.

Materials:

-

S. cerevisiae strain (e.g., BY4741).

-

Yeast expression vectors (e.g., pYES2-based vectors).

-

Restriction enzymes, DNA ligase, and other standard molecular cloning reagents.

-

Yeast transformation kit.

-

Synthetic defined (SD) medium with appropriate supplements.

-

Galactose for induction (if using an inducible promoter like GAL1).

-

GC-MS or LC-MS for metabolite analysis.

Procedure:

-

Gene Cloning and Vector Construction:

-

Amplify the coding sequences of the target genes (e.g., a plant BAS and a CYP450) via PCR.

-

Digest the PCR products and the yeast expression vectors with appropriate restriction enzymes.

-

Ligate the gene fragments into the vectors to create the expression constructs.

-

Verify the constructs by sequencing.

-

-

Yeast Transformation:

-

Transform the expression constructs into the S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).

-

Select for successful transformants on appropriate SD selective medium.

-

-

Yeast Culture and Induction:

-

Inoculate a single colony of the transformed yeast into SD medium and grow overnight.

-

Use the overnight culture to inoculate a larger culture and grow to the mid-log phase.

-

If using an inducible promoter (e.g., GAL1), harvest the cells by centrifugation, wash with sterile water, and resuspend in induction medium containing galactose.

-

Incubate the culture for 48-72 hours to allow for protein expression and metabolite production.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform an alkaline hydrolysis of the cell pellet to release triterpenoids from conjugates and cell structures.

-

Extract the triterpenoids with an organic solvent such as n-hexane or ethyl acetate.

-

Evaporate the solvent and prepare the sample for analysis as described in Protocol 5.2.

-

Analyze the sample by GC-MS or LC-MS to identify and quantify the produced triterpenoids.

-

Protocol 5.2: Sample Preparation and GC-MS Analysis

Objective: To prepare triterpenoid extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Volatilization is increased through derivatization.

Materials:

-

Dried triterpenoid extract.

-

Pyridine.

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heating block or oven.

-

GC-MS system.

Procedure:

-

Derivatization:

-

Dissolve the dried extract in pyridine.

-

Add BSTFA with 1% TMCS. A common volumetric ratio is 22:13:65 of BSTFA:TMCS:pyridine.

-

Incubate the mixture (e.g., at 100°C for 1 hour) to convert hydroxyl and carboxyl groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Example GC-MS Parameters:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Oven Temperature Program: Start at 80 °C, ramp to 140 °C at 10 °C/min, then to 280 °C at 20 °C/min, and hold at 280 °C for 10 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

-

-

Data Analysis:

-

Identify the triterpenoid derivatives by comparing their retention times and mass spectra with those of authentic standards and mass spectral libraries.

-

Quantify the compounds by integrating the peak areas and using a calibration curve generated from standards.

-

Conclusion

The biosynthesis of the oleanane skeleton is a complex and elegant process that begins with the universal isoprenoid pathway and culminates in a vast array of structurally diverse molecules. The pathway is defined by the initial cyclization of 2,3-oxidosqualene by β-amyrin synthase, followed by extensive oxidative decoration by cytochrome P450 enzymes. This guide has provided an in-depth overview of this core pathway, highlighted key enzymes, presented quantitative production data from engineered systems, and detailed essential experimental protocols. This knowledge serves as a critical resource for researchers in natural product chemistry, metabolic engineering, and drug development, facilitating the exploration and exploitation of these valuable bioactive compounds.

References

A Technical Guide to the Natural Occurrence of Non-Deuterated Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) compound ubiquitously found throughout the plant kingdom.[1][2] Chemically known as 3β-hydroxy-olean-12-en-28-oic acid, it exists as a free acid or as an aglycone for triterpenoid saponins.[1][3] Often found alongside its isomer, ursolic acid, oleanolic acid is concentrated in the cuticular waxes of leaves, fruits, and stems, where it plays a role in protecting the plant against biotic and abiotic stresses.[2][4] Due to its wide range of demonstrated pharmacological activities—including anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer effects—oleanolic acid is a subject of intense research interest for therapeutic applications.[5][6] This guide provides a comprehensive overview of its natural sources, biosynthesis, standard experimental protocols for its isolation and analysis, and its interaction with key cellular signaling pathways.

Natural Occurrence and Distribution

Oleanolic acid has been identified in at least 1,600 plant species, and potentially over 2,000.[7][8] It is a common constituent of many edible plants, medicinal herbs, and fruits, making it an integral part of the human diet.[9][10] The concentration of oleanolic acid can vary significantly depending on the plant species, the specific organ (leaves, fruit, peel, bark), geographical origin, and developmental stage.[11][12]

Quantitative Data on Oleanolic Acid Content

The following table summarizes the concentration of oleanolic acid in various plant sources as reported in scientific literature. This data is crucial for selecting appropriate starting materials for extraction and drug development research.

| Plant Species | Plant Part | Concentration of Oleanolic Acid | Reference |

| Olea europaea (Olive) | Leaves | 2.5–3.5% of dry weight (25–35 mg/g) | [7] |

| Olea europaea (Olive) | Fruit Peels | 0.52% of dry extract (5.2 mg/g) | [7] |

| Eriobotrya japonica (Loquat) | Leaves | 0.14% (1.4 mg/g) | [9] |

| Gentiana olivieri | Flowers | 0.182% of dry weight (1.82 mg/g) | [13] |

| Gentiana olivieri | Aerial Part | 0.075% of dry weight (0.75 mg/g) | [13] |

| Viscum album (Mistletoe) | Leaves | 0.852% (8.52 mg/g) | [7] |

| Malus domestica (Apple) | Peels | 0.36% of dry peel weight (3.6 mg/g) | [7] |

| Ilex aquifolium | Leaves | 0.5% of dried leaves mass | [14] |

| Lantana camara | Roots | 1.23% of dry weight | [2] |

| Satureja mutica | Leaves | 17.5 mg per 100 g of dry weight | [15] |

| Fructus Ligustrum lucidum | Fruit | 0.596% - 0.626% | [3] |

Biosynthesis of Oleanolic Acid

The biosynthesis of oleanolic acid in plants originates from the mevalonate (B85504) (MVA) pathway. The process begins with the cyclization of 2,3-oxidosqualene, a key intermediate in sterol and triterpenoid synthesis.[16][17] This cyclization is catalyzed by the enzyme β-amyrin synthase to form β-amyrin. Subsequently, a series of three consecutive oxidation steps at the C-28 position, catalyzed by a cytochrome P450 enzyme (CYP716A family), converts β-amyrin into erythrodiol, then oleanolic aldehyde, and finally to oleanolic acid.[1][2][16]

Experimental Protocols

The extraction, isolation, and quantification of oleanolic acid from plant matrices require specific and validated methodologies. Oleanolic acid is a hydrophobic compound, practically insoluble in water, necessitating the use of organic solvents for its extraction.[2][10]

General Experimental Workflow

A typical workflow for obtaining and quantifying oleanolic acid from a plant source involves several key stages, from sample preparation to final analysis.

Extraction Protocols

Various techniques are employed for oleanolic acid extraction, with the choice depending on factors like yield, time, solvent consumption, and environmental impact.

-

Maceration :

-

Principle : Soaking the plant material in a solvent at room temperature for an extended period.

-

Protocol Example (Olea europaea leaves) : Dried, powdered leaves are macerated with 95% ethanol (B145695) at room temperature. A single extraction stage can recover up to 90% of the oleanolic acid content.[2] Solvents like methanol (B129727), ethyl acetate, and n-hexane are also used.[9]

-

-

Soxhlet Extraction :

-

Principle : Continuous extraction of the plant material with a refluxing solvent.

-

Protocol Example (Satureja mutica) : 30 g of dried, pulverized leaves are extracted with 400 ml of petroleum ether (60-80°C) in a Soxhlet apparatus for 24 hours.[15] Methanol has also been used for extraction from Olea europaea leaves.[9]

-

-

Microwave-Assisted Extraction (MAE) :

-

Principle : Using microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

Protocol Example (Lantana camara roots) : The optimal conditions reported are using a mixture of CHCl3:MeOH (60:40, v/v) as the solvent, applying 600 W microwave power for 6 minutes at 50°C. This method yielded 1.23% oleanolic acid from the dry weight of the roots.[2][18]

-

Isolation and Purification Protocol

-

Column Chromatography :

-

Principle : The crude extract is passed through a stationary phase (e.g., silica (B1680970) gel) in a column, and components are separated based on their differential adsorption and elution with a mobile phase.

-

Protocol Example (Satureja mutica) : A diethyl ether extract is subjected to silica gel column chromatography to isolate oleanolic acid.[15] Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound.

-

Quantification Protocols

Accurate quantification is essential for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most widely used method.[10]

-

High-Performance Liquid Chromatography (HPLC) :

-

Principle : A high-pressure liquid mobile phase carries the sample through a column packed with a stationary phase, separating components based on their affinity for the two phases. A detector quantifies the eluted components.

-

Protocol Example (Gentiana olivieri flowers) :

-

-

High-Performance Thin-Layer Chromatography (HPTLC) :

-

Principle : A more sophisticated form of TLC that provides better resolution and accuracy for quantification. After separation on a silica gel plate, the plate is scanned with a densitometer.

-

Protocol Example (Eucalyptus globulus) :

-

Stationary Phase : Silica gel 60 F254 plate.[9]

-

Mobile Phase : Petroleum ether, ethyl acetate, and acetone (B3395972) (7.8:2.2:0.1, v/v/v).[9]

-

Detection : Densitometric scanning at 345 nm. The Rf value for oleanolic acid is approximately 0.40.[9]

-

-

Biological Activity and Key Signaling Pathways

Oleanolic acid modulates multiple intracellular signaling cascades, which underlies its diverse pharmacological effects. Its anticancer activity, for instance, is linked to its ability to induce apoptosis and autophagy and to inhibit inflammation and cell proliferation.[5][6]

AMPK/mTOR Pathway

Oleanolic acid is known to activate the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway. Activated AMPK, a key cellular energy sensor, subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.[5][19] This inhibition of mTOR can lead to the induction of autophagy and apoptosis in cancer cells.[19]

References

- 1. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tmrjournals.com [tmrjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity [mdpi.com]

- 8. Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]

- 9. hrpub.org [hrpub.org]

- 10. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]

- 11. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jbclinpharm.org [jbclinpharm.org]

- 14. Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmp.ir [jmp.ir]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. akjournals.com [akjournals.com]

- 19. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Utilizing Oleanolic Acid-d3 as an Internal Standard for Accurate Quantification by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleanolic acid, a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. Accurate and precise quantification of oleanolic acid in complex biological matrices is crucial for pharmacokinetic studies, herbal medicine quality control, and various research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as Oleanolic Acid-d3, is paramount for robust and reliable LC-MS/MS quantification. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise measurement by correcting for variations during sample preparation and analysis. This application note provides a detailed protocol for the quantification of oleanolic acid in biological matrices using this compound as an internal standard.

Principle

The principle of this method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the samples at the beginning of the sample preparation process. During LC-MS/MS analysis, the analyte (Oleanolic Acid) and the internal standard (this compound) are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample, effectively normalizing for any analytical variability.

Advantages of Using this compound as an Internal Standard

The use of a deuterated internal standard like this compound offers several key advantages over other types of internal standards or external calibration:

-

Correction for Matrix Effects: Biological matrices can significantly impact the ionization efficiency of the analyte. Since this compound has nearly identical physicochemical properties to Oleanolic Acid, it experiences the same matrix effects, leading to a more accurate quantification.

-

Compensation for Sample Loss: Any loss of analyte during sample extraction, handling, and injection will be mirrored by the internal standard, ensuring that the analyte/internal standard ratio remains constant.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of a deuterated internal standard leads to significantly improved precision (reproducibility) and accuracy of the analytical method.

-

Increased Robustness: The method becomes more reliable and less susceptible to day-to-day variations in instrument performance and sample preparation.

Data Presentation

The following table summarizes the expected performance characteristics of an LC-MS/MS method for the quantification of Oleanolic Acid using this compound as an internal standard. The data presented is a representative compilation based on typical validation results for similar bioanalytical methods.

| Parameter | Method without Internal Standard | Method with Non-Isotopic Internal Standard | Method with this compound (Internal Standard) |

| Precision (CV%) | |||

| Intra-day | 5-15% | 3-10% | <5% |

| Inter-day | 10-20% | 5-15% | <10% |

| Accuracy (% Bias) | ±15-25% | ±10-20% | ±5% |

| Linearity (r²) | >0.99 | >0.99 | >0.995 |

| Limit of Quantification (LOQ) | Variable | Consistent | Low and Consistent |

| Matrix Effect | Significant and Variable | Partially Compensated | Effectively Compensated |

Experimental Protocols

This section provides a detailed methodology for the quantification of Oleanolic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents

-

Oleanolic Acid certified reference standard

-

This compound certified reference standard

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oleanolic Acid and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Oleanolic Acid by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1-1000 ng/mL).

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to prepare a spiking solution.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

To 100 µL of blank plasma, add the appropriate amount of Oleanolic Acid working standard solution (for calibration curve and QC samples). For unknown samples, use 100 µL of the sample.

-

Add 10 µL of the this compound internal standard spiking solution (100 ng/mL) to all tubes (except for blank matrix samples used to assess interference).

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Oleanolic Acid | Q1: 455.4 m/z, Q3: 407.4 m/z |

| This compound | Q1: 458.4 m/z, Q3: 410.4 m/z (inferred) |

| Collision Energy | Optimized for specific instrument (typically 20-40 eV) |

| Dwell Time | 100 ms |

Data Analysis

-

Integrate the peak areas for the MRM transitions of Oleanolic Acid and this compound.

-

Calculate the peak area ratio (Oleanolic Acid peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Oleanolic Acid in the unknown samples from the calibration curve.

Mandatory Visualization

Caption: Workflow for Oleanolic Acid quantification using this compound.

Caption: The principle of using a deuterated internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Oleanolic Acid in complex biological matrices. The detailed protocol and methodologies presented in this application note offer a reliable framework for researchers, scientists, and drug development professionals to implement this superior analytical approach in their studies. The inherent advantages of isotope dilution mass spectrometry ensure high-quality data, which is essential for making informed decisions in research and development.

Application Notes: Preparation of Oleanolic Acid-d3 Stock Solution

Introduction

Oleanolic Acid-d3 is the deuterated form of Oleanolic Acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for pharmacokinetic and metabolic studies.[1] Proper preparation of a stock solution is the first critical step to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and storage properties of this compound and the solubility of its non-deuterated analog, Oleanolic Acid, in common laboratory solvents.

| Parameter | Value | Source |

| Compound | This compound | |

| CAS Number | 946530-77-4 | [2] |

| Molecular Formula | C₃₀H₄₅D₃O₃ | [2] |

| Molecular Weight | 459.72 g/mol | [2] |

| Storage (Solid Powder) | ||

| -20°C | Stable for up to 3 years | [1] |

| 4°C | Stable for up to 2 years | [1] |

| Storage (In Solvent) | ||

| -80°C | Stable for up to 6 months | [1] |

| -20°C | Stable for up to 1 month | [1] |

| Solubility (Oleanolic Acid) | (Data for non-deuterated analog) | |

| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |

| Ethanol | ~5 mg/mL | [3][4] |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [3][4] |

| Methanol | Suitable for stock solutions | [5][6][7] |

| Aqueous Buffers | Sparingly soluble | [3][4] |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMF. The concentration and solvent can be adjusted based on experimental needs and the solubility data provided above.

1. Materials and Equipment

-

This compound (solid powder)

-

Dimethylformamide (DMF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials with screw caps

-

Pipettes (P1000, P200) and sterile tips

-

Vortex mixer

-

Sonicator (optional, water bath or probe)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

2. Safety Precautions

-

Perform all steps in a well-ventilated fume hood.

-

This compound should be handled as a potentially hazardous chemical.[4]

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Wear appropriate PPE at all times.

3. Stock Solution Preparation (10 mM in DMF)

Step 1: Pre-analysis and Calculation

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the mass of this compound required. For a 1 mL, 10 mM stock solution:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 459.72 g/mol = 0.004597 g = 4.60 mg

-

Step 2: Weighing the Compound

-

Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh approximately 4.60 mg of this compound directly into the tared container. Record the exact weight.

Step 3: Dissolution

-

Recalculate the required volume of DMF based on the actual mass of this compound weighed.

-

Volume (mL) = [Mass (mg) / 459.72 ( g/mol )] / 0.010 (mmol/mL)

-

-

Using a calibrated pipette, add the calculated volume of anhydrous DMF to the vial containing the compound.

-

Cap the vial tightly.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[8][9]

Step 4: Inert Gas Purging and Storage

-

To enhance stability, gently purge the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds.[3][4] This displaces oxygen and minimizes oxidative degradation.

-

Recap the vial tightly, ensuring a proper seal. Parafilm may be used to wrap the cap for long-term storage.

-

Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

-

For long-term storage, place the stock solution at -80°C (stable for up to 6 months).[1] For short-term use, store at -20°C (stable for up to 1 month).[1] Avoid repeated freeze-thaw cycles.

4. Preparation of Aqueous Working Solutions

Oleanolic acid is sparingly soluble in aqueous buffers.[3][4] To prepare a working solution in an aqueous medium like PBS:

-

First, prepare a concentrated stock in DMF as described above.[3][4]

-

Perform a serial dilution of the DMF stock into the aqueous buffer of choice.

-

Note that the final concentration of the organic solvent should be kept low and consistent across all samples to avoid solvent effects in biological assays.

-

Aqueous solutions are not recommended for storage for more than one day.[3][4]

Diagrams

Caption: Workflow for this compound Stock Solution Preparation.

References

- 1. medchemexpress.com [medchemexpress.com]